HMR 1098

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

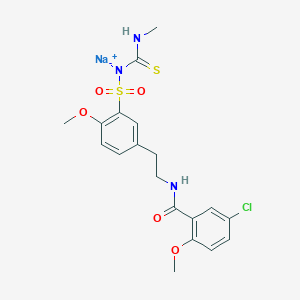

Structure

3D Structure of Parent

属性

分子式 |

C19H21ClN3NaO5S2 |

|---|---|

分子量 |

494 g/mol |

IUPAC 名称 |

sodium;[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide |

InChI |

InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1 |

InChI 键 |

SUEVHDKFEXAKAF-UHFFFAOYSA-M |

规范 SMILES |

CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |

同义词 |

HMR 1098 HMR-1098 |

产品来源 |

United States |

Foundational & Exploratory

HMR 1098 and its Interaction with KATP Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of HMR 1098, a sulfonylthiourea derivative, on ATP-sensitive potassium (KATP) channels. Initially developed as a cardioselective KATP channel blocker, subsequent research has revealed a more complex interaction with different channel subtypes. This document consolidates key findings on its subtype selectivity, the influence of cellular metabolic state on its activity, and its binding characteristics. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in the field.

Introduction to this compound and KATP Channels

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and neurons.[1][2] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[2][3][4] The SUR subunit confers sensitivity to sulfonylureas and other pharmacological agents.

This compound (also known as 1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl]-3-methylthiourea, sodium salt) is a second-generation sulfonylthiourea derivative.[5][6] It was initially investigated for its potential as a cardioselective KATP channel blocker to prevent arrhythmias during myocardial ischemia.[7][8][9] However, extensive research has demonstrated that its selectivity is not absolute and is influenced by the specific SUR isoform present and the metabolic state of the cell.[5][6][10]

Mechanism of Action of this compound

This compound, like other sulfonylureas, primarily acts by binding to the SUR subunit of the KATP channel, leading to channel inhibition.[2] This blockage of potassium efflux results in membrane depolarization. The precise molecular interactions and the resulting functional consequences are dependent on the specific Kir6.x and SUR subunits comprising the channel.

Subtype Selectivity: A Matter of Controversy

Initial studies suggested that this compound was a selective inhibitor of cardiac KATP channels, which are predominantly composed of Kir6.2 and SUR2A subunits.[7] This purported cardioselectivity was attributed to a higher affinity for the SUR2A isoform compared to the SUR1 isoform found in pancreatic β-cells (Kir6.2/SUR1).[7]

However, subsequent and more detailed investigations have challenged this notion of SUR2A specificity. Several studies have demonstrated that this compound can also potently inhibit SUR1-containing channels, particularly under specific metabolic conditions.[5][6] In fact, some research indicates that this compound inhibits Kir6.2/SUR1 channels more effectively than Kir6.2/SUR2A channels, especially in the presence of MgADP.[5] This has been corroborated by findings that this compound can stimulate insulin secretion from pancreatic islets and lower blood glucose levels, actions consistent with the blockade of pancreatic β-cell KATP channels (Kir6.2/SUR1).[5][6]

Influence of Metabolic State

The inhibitory efficacy of this compound is significantly modulated by the intracellular concentrations of adenine nucleotides, particularly ATP and ADP. The presence of MgADP has been shown to enhance the inhibitory effect of this compound on both SUR1 and SUR2A-containing channels, with a more pronounced effect on SUR1.[5]

Conversely, under conditions of metabolic stress, such as those mimicked by metabolic inhibitors (e.g., NaCN and iodoacetate), the effectiveness of this compound in blocking cardiac sarcolemmal KATP (sKATP) channels is markedly reduced.[10][11] This suggests that the metabolic state of the cell is a critical determinant of this compound's action, a factor that must be considered in both experimental design and potential therapeutic applications.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from various studies on the inhibitory effects of this compound on different KATP channel subtypes under various conditions.

| Channel Subtype | Experimental System | Method | Condition | IC50 Value (µM) | Reference |

| Kir6.2/SUR2A (cardiac type) | Recombinant (COSm6 cells) | 86Rb+ Efflux Assay | Metabolic Inhibition | ~10 | [5] |

| Kir6.2/SUR1 (pancreatic type) | Recombinant (COSm6 cells) | 86Rb+ Efflux Assay | Metabolic Inhibition | < 10 | [5] |

| Kir6.2/SUR2A | Recombinant | Inside-out Patch Clamp | + MgADP + MgATP | 5.4 ± 0.7 | [5] |

| Kir6.2/SUR1 | Recombinant | Inside-out Patch Clamp | + MgADP + MgATP | 2.1 ± 0.6 | [5] |

| sKATP (native) | Adult Rat Ventricular Myocytes | Whole-cell Patch Clamp | Pinacidil-activated | 0.36 ± 0.02 | [10] |

| Kir6.2/SUR2A | Recombinant | Whole-cell Patch Clamp | Pinacidil-activated | 0.30 ± 0.04 | [10] |

| Native Ventricular KATP | Excised Inside-out Patch | Patch Clamp | - | 0.88 | [7] |

| Recombinant SUR2A/Kir6.2 | Excised Inside-out Patch | Patch Clamp | - | 1.02 | [7] |

| Native INS-1 β-cell KATP | Excised Inside-out Patch | Patch Clamp | - | 720 | [7] |

| Recombinant SUR1/Kir6.2 | Whole-cell Patch Clamp | Patch Clamp | - | 860 | [7] |

| Human Ventricular Myocytes | Whole-cell Patch Clamp | Rilmakalim-activated (pH 7.3) | 0.42 ± 0.008 | [12] | |

| Human Ventricular Myocytes | Whole-cell Patch Clamp | Rilmakalim-activated (pH 6.5) | 0.24 ± 0.009 | [12] |

Experimental Protocols

Patch-Clamp Electrophysiology

The patch-clamp technique is a cornerstone for studying the direct effects of compounds on ion channel activity.[13] Both whole-cell and inside-out configurations are commonly used to investigate this compound's mechanism of action.

4.1.1. Whole-Cell Patch-Clamp Protocol

-

Cell Preparation: Isolate primary cardiomyocytes or use cell lines (e.g., COSm6, HEK293) transiently or stably expressing the KATP channel subunits of interest.[5][6] Culture cells on glass coverslips.

-

Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. ATP and ADP can be added to mimic different metabolic states.[14]

-

External Solution (Extracellular): A standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Recording:

-

Form a high-resistance (giga-ohm) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).[14]

-

Apply voltage ramps or steps to elicit KATP currents.

-

Activate KATP channels using a channel opener (e.g., pinacidil, diazoxide, or rilmakalim) or by metabolic inhibition.[6][10][12]

-

Apply different concentrations of this compound to the external solution and record the inhibition of the KATP current.

-

-

Data Analysis: Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

4.1.2. Inside-Out Patch-Clamp Protocol

-

Seal Formation: Form a giga-ohm seal as in the whole-cell configuration.

-

Patch Excision: Retract the pipette from the cell to excise a small patch of the membrane, with the intracellular side facing the bath solution.

-

Solution Exchange: The bath solution, which now represents the intracellular environment, can be rapidly exchanged to test the effects of different concentrations of nucleotides (ATP, ADP) and this compound directly on the intracellular face of the channel.

-

Recording and Analysis: Record single-channel or macroscopic currents at a fixed holding potential and analyze the open probability and current amplitude in the presence and absence of this compound.

86Rb+ Efflux Assay

This assay provides a functional measure of K+ channel activity in a population of cells.

-

Cell Culture: Culture cells expressing the KATP channel subunits in multi-well plates.

-

Loading: Incubate the cells with 86Rb+ (a radioactive potassium analog) for a sufficient time to allow for its uptake.

-

Activation and Inhibition:

-

Wash the cells to remove extracellular 86Rb+.

-

Induce KATP channel opening through metabolic inhibition (e.g., incubation with oligomycin and 2-deoxy-D-glucose) or with a pharmacological opener.

-

Simultaneously, add different concentrations of this compound.

-

-

Efflux Measurement: At various time points, collect the supernatant (containing the effluxed 86Rb+) and lyse the cells to measure the remaining intracellular 86Rb+.

-

Data Analysis: Calculate the rate of 86Rb+ efflux and determine the inhibitory effect of this compound by comparing the rates in its presence and absence.

Visualizations

Signaling Pathway of KATP Channel Modulation

Caption: Modulation of KATP channel activity by ATP, ADP, and this compound.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Logical Relationship of this compound Action

Caption: Factors influencing this compound's inhibition of KATP channels.

Conclusion

This compound is a potent inhibitor of KATP channels, but its action is more nuanced than initially believed. The concept of it being a purely cardioselective (SUR2A-selective) blocker is an oversimplification. Evidence strongly indicates that this compound also effectively inhibits SUR1-containing KATP channels, and its efficacy against both subtypes is critically dependent on the cellular metabolic environment, particularly the intracellular concentrations of MgADP.

For researchers and drug development professionals, these findings underscore the importance of considering the specific KATP channel subunit composition and the metabolic context when evaluating the effects of this compound and related compounds. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the complex pharmacology of KATP channel modulators.

References

- 1. KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KATP channels blockers and how do they work? [synapse.patsnap.com]

- 3. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of pharmacochaperoning in a mammalian KATP channel revealed by cryo-EM | eLife [elifesciences.org]

- 5. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. K(ATP) channel blocker HMR 1883 reduces monophasic action potential shortening during coronary ischemia in anesthetised pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. daneshyari.com [daneshyari.com]

- 12. Selective block of sarcolemmal IKATP in human cardiomyocytes using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Cardioselectivity of HMR 1098: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1098, the sodium salt of HMR 1883, is a sulfonylurea derivative that has been investigated for its role as an ATP-sensitive potassium (KATP) channel blocker. KATP channels are crucial in various physiological processes, including the regulation of vascular tone, cardiac excitability under metabolic stress, and insulin secretion.[1] These channels are octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. The tissue-specific expression of different SUR isoforms (SUR1, SUR2A, and SUR2B) results in KATP channels with distinct pharmacological properties. This guide provides an in-depth technical overview of the cardioselectivity of this compound, focusing on its interaction with different KATP channel isoforms, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Mechanism of Action

This compound exerts its pharmacological effects by binding to the SUR subunit of the KATP channel, leading to channel inhibition. The cardioselectivity of this compound is attributed to its differential affinity for the various SUR isoforms. Cardiac ventricular myocytes predominantly express the SUR2A isoform in conjunction with Kir6.2, while pancreatic β-cells and cardiac atrial myocytes express the SUR1 isoform with Kir6.2.[2][3][4] The differential blockade of these channel subtypes forms the basis of its potential therapeutic applications and side-effect profile.

Quantitative Analysis of this compound Cardioselectivity

The selectivity of this compound has been a subject of investigation, with some studies suggesting a higher potency for cardiac SUR2A-containing channels and others indicating a preference for SUR1-containing channels under certain conditions. The following tables summarize the key quantitative data from various studies.

| Cell Type/Expressed Channel | Experimental Technique | Activator | IC50 / Inhibition | Reference |

| Rat Ventricular Myocytes | Inside-out Patch | ATP depletion | 0.88 µM | [3] |

| INS-1 β-cell line | Inside-out Patch | ATP depletion | 720 µM | [3] |

| Recombinant SUR2A/Kir6.2 | Whole-cell | ATP dialysis | 2.1 µM | [3] |

| Recombinant SUR1/Kir6.2 | Whole-cell | ATP dialysis | 860 µM | [3] |

| Recombinant SUR2A/Kir6.2 | Inside-out Patch | Pinacidil | 0.30 ± 0.04 µM | [5] |

| Rat Ventricular Myocytes | Whole-cell | Pinacidil | 0.36 ± 0.02 µM | [5] |

| Mouse Atrial Myocytes | Whole-cell | Diazoxide | Effective inhibition at 10 µM | [2] |

| Mouse Ventricular Myocytes | Whole-cell | Pinacidil | Inhibited at 100 µM, not at 10 µM | [2] |

| Recombinant Kir6.2/SUR1 | 86Rb+ Efflux Assay | Metabolic Inhibition | More effective than on Kir6.2/SUR2A | [2][6] |

| Recombinant Kir6.2/SUR2A | 86Rb+ Efflux Assay | Metabolic Inhibition | Less effective than on Kir6.2/SUR1 | [2][6] |

| Recombinant Kir6.2/SUR1 | Inside-out Patch | MgADP + MgATP | k = 2.1 ± 0.6 µM | [6] |

| Recombinant Kir6.2/SUR2A | Inside-out Patch | MgADP + MgATP | k = 5.4 ± 0.7 µM | [6] |

Table 1: Summary of quantitative data on this compound inhibition of KATP channels.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: KATP channel regulation by intracellular nucleotides and pharmacological agents.

Caption: Generalized workflow for patch-clamp electrophysiology experiments.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on KATP channel currents in native cells or heterologous expression systems.

Methodology (based on protocols from cited literature[2][3][5]):

-

Cell Preparation:

-

Native Cardiomyocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rat, mouse) using standard protocols involving collagenase and protease digestion.[3]

-

Heterologous Expression: tsA201 or COSm6 cells are transiently transfected with cDNAs encoding the desired Kir6.2 and SURx subunits.[2][3]

-

-

Recording Configuration:

-

Whole-Cell: The cell membrane is ruptured after forming a gigaseal, allowing control of the intracellular solution. KATP channels are typically activated by dialyzing the cell with a low ATP solution. This compound is applied extracellularly.[3]

-

Inside-Out: A patch of the cell membrane is excised after gigaseal formation, exposing the intracellular face of the membrane to the bath solution. This allows for precise control of the intracellular environment. This compound is applied to the bath solution.[3][5]

-

-

Solutions:

-

Pipette Solution (for whole-cell): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and varying concentrations of MgATP to modulate KATP channel activity.

-

Bath Solution: Typically contains (in mM): 140 KCl, 2.6 CaCl2, 1 MgCl2, 10 HEPES. For inside-out experiments, the bath solution composition is adjusted to mimic the intracellular environment.

-

-

Data Acquisition and Analysis:

-

Currents are recorded using an patch-clamp amplifier.

-

A dose-response curve is generated by applying increasing concentrations of this compound and measuring the corresponding inhibition of the KATP current.

-

The IC50 value is determined by fitting the dose-response data to the Hill equation.

-

86Rb+ Efflux Assay

Objective: To assess the activity of KATP channels by measuring the efflux of the K+ surrogate, 86Rb+.

Methodology (based on protocols from cited literature[2][6]):

-

Cell Preparation: COSm6 cells expressing Kir6.2/SUR1 or Kir6.2/SUR2A are cultured in 24-well plates.[2][6]

-

Loading: Cells are incubated with a loading buffer containing 86RbCl for a sufficient time to allow for cellular uptake.

-

Activation and Inhibition: The loading buffer is removed, and cells are washed. An efflux buffer containing metabolic inhibitors (to activate KATP channels) and varying concentrations of this compound is added.[2][6]

-

Measurement: Aliquots of the efflux buffer are collected at different time points to measure the amount of 86Rb+ released from the cells.

-

Data Analysis: The rate of 86Rb+ efflux is calculated and plotted against the concentration of this compound to determine its inhibitory effect.

Discussion on Cardioselectivity

A study using mouse atrial (SUR1-containing) and ventricular (SUR2A-containing) myocytes demonstrated that atrial KATP currents were more sensitive to this compound than ventricular currents.[2] This finding is supported by 86Rb+ efflux assays and inside-out patch experiments on heterologously expressed channels, which showed that this compound inhibits Kir6.2/SUR1 channels more effectively, particularly in the presence of MgADP and MgATP, mimicking physiological stimulation.[2][6]

Furthermore, the effectiveness of this compound as a blocker of SUR2A-containing channels appears to be diminished under conditions of metabolic stress, where MgADP concentrations are elevated.[5] This suggests that the metabolic state of the cell can influence the apparent cardioselectivity of the drug.

Conclusion

This compound is a potent KATP channel blocker, but its cardioselectivity is not absolute and appears to be highly dependent on the experimental conditions and the specific KATP channel subunit composition. While it can selectively inhibit SUR2A-containing channels over SUR1-containing channels under certain in-vitro conditions, evidence from other studies suggests a comparable or even greater potency at SUR1-containing channels, particularly in the presence of nucleotides that mimic a physiological or pathophysiological state.[2][6] This nuanced profile is critical for researchers and drug development professionals to consider when utilizing this compound as a pharmacological tool or exploring its therapeutic potential. The conflicting data highlight the importance of carefully selecting experimental models and conditions to accurately probe the function of specific KATP channel isoforms.

References

- 1. KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

HMR 1098: A Technical Guide to its Role in Ischemic Cardioprotection Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. The search for therapeutic agents that can protect the myocardium from ischemia-reperfusion (I/R) injury is a critical area of cardiovascular research. One of the key endogenous protective mechanisms is ischemic preconditioning (IPC), where brief, non-lethal episodes of ischemia protect the heart against a subsequent, more sustained ischemic insult. ATP-sensitive potassium (KATP) channels have been identified as crucial mediators in this protective phenomenon. HMR 1098, a cardioselective sulfonylthiourea derivative, has been instrumental in dissecting the complex role of these channels in cardioprotection. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in preclinical ischemic cardioprotection studies, and the key findings that have shaped our understanding of this field.

Mechanism of Action: Selective Blockade of Sarcolemmal KATP Channels

This compound is a potent and selective blocker of the sarcolemmal ATP-sensitive potassium (sarcKATP) channel, with significantly less affinity for the mitochondrial KATP (mitoKATP) channel. SarcKATP channels are composed of the Kir6.2 pore-forming subunit and the SUR2A regulatory subunit, and their activation during ischemia leads to potassium efflux, shortening of the action potential duration, and a reduction in calcium influx, thereby conserving cellular energy.

The selectivity of this compound has made it a valuable pharmacological tool to investigate the relative contributions of sarcKATP and mitoKATP channels in ischemic cardioprotection, a topic of considerable debate.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound.

Table 1: Inhibitory Potency of this compound on KATP Channels

| Channel Type | Preparation | Activating Condition | IC50 (µM) | Reference |

| sarcKATP | Adult rat ventricular myocytes | Pinacidil-induced current | 0.36 ± 0.02 | [1] |

| sarcKATP (recombinant) | Kir6.2/SUR2A channels | Pinacidil-activated | 0.30 ± 0.04 | [1] |

| sarcKATP | Adult rat ventricular myocytes | Metabolic inhibition (NaCN + iodoacetate) | Ineffective at 10 µM | [1] |

Table 2: Effect of this compound on Myocardial Infarct Size in In Vivo Models

| Animal Model | Ischemia/Reperfusion Protocol | This compound Dose | Effect on Infarct Size (% of Area at Risk) | Reference |

| Anesthetized Rats | 30 min LAD occlusion / 60 min reperfusion | 10 mg/kg i.v. | No significant effect (Vehicle: 75 ± 3%; this compound: 72 ± 2%) | [2] |

| Anesthetized Mice | Global ischemia/reperfusion | Not specified | Abolished the protective effect of ischemic preconditioning in wild-type mice | [3] |

Table 3: Hemodynamic and Electrophysiological Effects of this compound

| Experimental Model | Parameter | This compound Concentration/Dose | Observed Effect | Reference |

| Isolated Perfused Working Rat Hearts (paced) | Aortic Flow (% of non-ischemic value) | 3 µmol/l | Significant reduction during low-flow ischemia (Control: 44 ± 2%; this compound: 8 ± 2%) | [2] |

| Isolated Perfused Working Rat Hearts (paced) | QT Interval Shortening during Ischemia | 3 µmol/l | Completely prevented | [2] |

| Anesthetized Rats | Mean Arterial Blood Pressure & Heart Rate | 10 mg/kg i.v. | No statistically significant effects | [2] |

| Langendorff-perfused Rabbit Hearts (Phase-2 MI) | Action Potential Duration (APD) | 10 µM | Significantly prolonged | [4] |

| Langendorff-perfused Rabbit Hearts (Phase-2 MI) | Ventricular Fibrillation (VF) | 10 µM | Prevented sustained VF in 5 of 9 MI hearts | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for key experiments involving this compound in the context of ischemic cardioprotection.

In Vivo Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol is adapted from studies investigating the effect of this compound on infarct size in an in vivo setting.[2][5]

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., with sodium pentobarbital, 60 mg/kg i.p.). The animals are then intubated and mechanically ventilated. Body temperature is maintained at 37°C.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The pericardium is opened, and a 6-0 silk suture is passed around the left anterior descending (LAD) coronary artery.

-

Ischemia-Reperfusion: Myocardial ischemia is induced by tightening the suture around the LAD artery. Successful occlusion is confirmed by regional cyanosis of the myocardial surface and ST-segment elevation on the electrocardiogram (ECG). After a predetermined period of ischemia (e.g., 30 minutes), the ligature is released to allow for reperfusion (e.g., 60 minutes).

-

Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered intravenously at a specified time point, for example, 10 minutes before the onset of ischemia.

-

Infarct Size Determination: At the end of the reperfusion period, the LAD is re-occluded, and a dye such as Evans blue is injected intravenously to delineate the area at risk (AAR) from the non-ischemic tissue. The heart is then excised, sliced, and incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate the infarcted (pale) from the viable (red) tissue within the AAR. The areas are then quantified using planimetry.

Langendorff-Perfused Isolated Rat Heart Model

This ex vivo model allows for the study of cardiac function and metabolism in the absence of systemic influences.[2][6]

-

Heart Isolation: Rats are heparinized and anesthetized. The heart is rapidly excised and immediately mounted on a Langendorff apparatus via the aorta.

-

Perfusion: The heart is retrogradely perfused with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (37°C) and pressure.

-

Functional Measurements: A balloon-tipped catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), end-diastolic pressure (LVEDP), and heart rate. Coronary flow can also be monitored.

-

Ischemia-Reperfusion Protocol: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 30 minutes).

-

Drug Perfusion: this compound is added to the perfusion buffer at the desired concentration (e.g., 3 µM) before the ischemic period.

-

Data Analysis: Hemodynamic parameters are continuously recorded and analyzed to assess the effects of this compound on cardiac function during ischemia and reperfusion.

Signaling Pathways and the Role of this compound

The signaling cascades involved in ischemic preconditioning are complex and involve multiple kinases and effector molecules. This compound has been pivotal in elucidating the role of KATP channels within these pathways.

Ischemic Preconditioning Signaling Cascade

Ischemic preconditioning is initiated by the release of triggers such as adenosine, bradykinin, and opioids, which activate G-protein coupled receptors on the cardiomyocyte surface. This leads to the activation of various downstream signaling kinases, including protein kinase C (PKC) and the reperfusion injury salvage kinase (RISK) pathway, which includes kinases like Akt and ERK1/2.[7][8][9] The ultimate effectors of this protection are thought to be mitochondrial, leading to the preservation of mitochondrial function and inhibition of the mitochondrial permeability transition pore (mPTP) opening upon reperfusion.

This compound's Point of Intervention

This compound specifically blocks the sarcKATP channel. Its use in experimental models helps to determine the necessity of this channel in mediating the cardioprotective signals. Studies showing that this compound abolishes the protective effects of IPC suggest a critical role for sarcKATP channels. Conversely, findings where this compound fails to block cardioprotection point towards a more dominant role for mitoKATP channels or other parallel pathways.

The SarcKATP vs. MitoKATP Debate

The central controversy revolves around whether the sarcKATP or mitoKATP channel is the primary end-effector of cardioprotection. This compound, due to its selectivity, is a key tool in this debate.

-

Arguments for SarcKATP Involvement: Studies where this compound blocks ischemic preconditioning suggest that the opening of sarcKATP channels is a necessary step. The proposed mechanism involves the shortening of the action potential duration, which reduces calcium overload during ischemia.

-

Arguments for MitoKATP Dominance: A significant body of evidence suggests that mitoKATP channels are the key players. In many studies, this compound does not abolish the cardioprotective effects of IPC or mitoKATP openers like diazoxide. The proposed mechanism for mitoKATP-mediated protection involves the preservation of mitochondrial integrity, modulation of reactive oxygen species (ROS) signaling, and inhibition of apoptosis.[10][11][12]

References

- 1. daneshyari.com [daneshyari.com]

- 2. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of sarcolemmal KATP channels in cardioprotection against ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contrasting effects of HMR1098 on arrhythmogenicity in a Langendorff-perfused phase-2 myocardial infarction rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Signalling pathways and mechanisms of protection in pre- and postconditioning: historical perspective and lessons for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways in ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mitochondrial K(ATP) channel and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HMR 1098 in Myocardial Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the experimental investigation of HMR 1098, a selective sarcolemmal ATP-sensitive potassium (sarcKATP) channel blocker, and its effects on myocardial ischemia. The activation of KATP channels is considered an endogenous cardioprotective mechanism during ischemia.[1] this compound has been a key pharmacological tool to probe the specific role of the sarcolemmal subtype of these channels in the heart's response to ischemic stress. This document provides a comprehensive overview of key findings, experimental methodologies, and the implicated signaling pathways.

Core Mechanism of Action

This compound functions as a selective inhibitor of the sarcolemmal myocardial KATP channel.[2] During myocardial ischemia, a fall in intracellular ATP levels leads to the opening of KATP channels. This opening causes a shortening of the action potential duration, which is thought to reduce calcium influx and conserve energy, thus protecting the myocardium.[2] However, this can also lead to an increased dispersion of repolarization between ischemic and non-ischemic tissue, predisposing the heart to re-entrant arrhythmias.[2] this compound, by blocking these channels, is hypothesized to prevent this action potential shortening.

Quantitative Data Summary

The following tables summarize the quantitative findings from key experimental studies on this compound.

Table 1: Effects of this compound on Myocardial Infarct Size

| Experimental Model | Drug/Vehicle | Dosage | Infarct Size (% of Area at Risk) | Source |

| Anesthetized Rats (Regional Ischemia) | Vehicle | - | 75 ± 3% | [1][3] |

| Anesthetized Rats (Regional Ischemia) | This compound | 10 mg/kg i.v. | 72 ± 2% | [1][3] |

Table 2: Electrophysiological Effects of this compound during Low-Flow Ischemia in Isolated Rat Hearts

| Parameter | Condition | Measurement | Source |

| QT Interval | Before Ischemia (Control) | 63 ± 6 ms | [1] |

| QT Interval | During Ischemia (Control) | 36 ± 4 ms | [1] |

| QT Interval | Before Ischemia (this compound) | 60 ± 5 ms | [1] |

| QT Interval | During Ischemia (this compound, 3 µmol/l) | 67 ± 6 ms | [1] |

Table 3: Hemodynamic Effects of this compound in Isolated Paced Rat Hearts during Low-Flow Ischemia

| Drug/Vehicle | Dosage | Aortic Flow (% of non-ischemic value) | Source |

| Vehicle | - | 44 ± 2% | [3] |

| This compound | 0.3 µmol/l | 29 ± 7% | [3] |

| This compound | 3 µmol/l | 8 ± 2% | [3] |

| Glibenclamide | 3 µmol/l | 9.5 ± 7% | [1] |

Table 4: IC50 Values for this compound Block of sKATP Channels

| Channel Activation Method | Experimental System | IC50 | Source |

| Pinacidil-induced | Adult Rat Ventricular Myocytes | 0.36 ± 0.02 µM | [4][5] |

| Pinacidil-activated | Recombinant Kir6.2/SUR2A channels | 0.30 ± 0.04 µM | [4][5] |

| Rilmakalim-induced (pH 7.3) | Human Ventricular Myocytes | 0.42 ± 0.008 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the diverse findings related to this compound.

1. Isolated Perfused Working Rat Heart Model (Low-Flow Ischemia)

-

Objective: To assess the direct effects of this compound on cardiac function during global ischemia and reperfusion.

-

Animal Model: Wistar rats.

-

Perfusion: Hearts were perfused via the Langendorff or working heart method.

-

Ischemia Induction: Low-flow ischemia was induced by reducing the coronary flow to 10% of the control value for 30 minutes.[1][3]

-

Reperfusion: This was followed by a 30-minute reperfusion period.[1][3]

-

Pacing: In some experiments, hearts were electrically paced at 5 Hz.[1][3]

-

Drug Administration: this compound was added to the perfusion solution at concentrations of 0.3 µmol/l and 3 µmol/l.[1][3]

-

Measurements: Aortic flow, heart rate, and electrocardiogram (QT interval) were recorded.[1]

2. Anesthetized Rat Model (Regional Ischemia)

-

Objective: To evaluate the effects of this compound in a more pathophysiological model of regional ischemia.

-

Animal Model: Anesthetized rats.

-

Ischemia Induction: The left descending coronary artery was occluded for 30 minutes.[1][3]

-

Reperfusion: The occlusion was followed by 60 minutes of reperfusion.[1][3]

-

Drug Administration: this compound was administered intravenously at a dose of 10 mg/kg.[1][3]

-

Measurements: Mean arterial blood pressure, heart rate, and aortic blood flow were monitored. Myocardial infarct size was determined as a percentage of the area at risk.[1][3]

3. Patch Clamp Electrophysiology in Ventricular Myocytes

-

Objective: To measure the inhibitory effect of this compound on sKATP channel currents.

-

Cell Model: Enzymatically isolated adult rat or human ventricular cardiomyocytes.[2][4]

-

Configuration: Whole-cell and inside-out patch-clamp techniques were used.[2][4]

-

KATP Channel Activation: Channels were activated by metabolic inhibition (NaCN + iodoacetate) or by KATP channel openers like pinacidil or rilmakalim.[2][4]

-

Drug Application: this compound was applied at various concentrations to determine the dose-response relationship and IC50 value.[4]

-

Measurements: KATP channel currents and action potential duration were recorded.[2][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Myocardial Ischemia and KATP Channel Activation

References

- 1. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

HMR 1098 as a pharmacological tool for ion channel research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HMR 1098, the sodium salt of HMR 1883 {1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl]-3-methylthiourea}, has been a subject of extensive investigation as a pharmacological tool for dissecting the physiological and pathophysiological roles of ATP-sensitive potassium (KATP) channels.[1][2] Initially lauded for its purported cardioselectivity and specific blockade of the sarcolemmal KATP channel isoform found in ventricular myocytes (Kir6.2/SUR2A), subsequent research has revealed a more complex pharmacological profile.[1][3] This guide provides a comprehensive overview of this compound, its mechanism of action, its evolving understanding of selectivity, and its application in ion channel research. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate its effective use in the laboratory.

Introduction to this compound and KATP Channels

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its membrane potential.[4] These channels are hetero-octameric complexes formed by four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[1][4] Different combinations of Kir6.x and SURx subunits give rise to KATP channels with distinct tissue distributions and pharmacological properties.[1][4]

-

Pancreatic β-cells and Atrial Myocytes: Predominantly express Kir6.2/SUR1 channels.[1][2]

-

Ventricular Myocytes: Primarily express Kir6.2/SUR2A channels.[1][2]

-

Vascular Smooth Muscle: Mainly express Kir6.1/SUR2B channels.[4]

The SUR subunit confers sensitivity to sulfonylureas and other pharmacological agents. This compound was developed as a tool to selectively probe the function of these channels, particularly in the context of cardiac ischemia where KATP channel activation plays a significant role.[5][6]

Mechanism of Action

This compound acts as an inhibitor of KATP channels.[7] By binding to the SUR subunit, it stabilizes the closed state of the channel, thereby reducing potassium efflux from the cell. This leads to membrane depolarization, which can have profound effects on cellular function, such as triggering insulin secretion from pancreatic β-cells or modulating the action potential duration in cardiomyocytes.

The Evolving Story of this compound Selectivity

While initially reported to be a selective inhibitor of cardiac sarcolemmal KATP channels (Kir6.2/SUR2A), with a 400-800 fold selectivity over pancreatic β-cell KATP channels (Kir6.2/SUR1), this view has been challenged.[3] A significant body of evidence now suggests that this compound is, in fact, a more potent inhibitor of SUR1-containing KATP channels, particularly in the presence of MgADP, which mimics a physiological metabolic state.[1][2] This has led to a re-evaluation of data from earlier studies that relied on the assumption of SUR2A selectivity.

The potency of this compound is also influenced by the metabolic state of the cell.[1][8] Its blocking effect is more pronounced when channels are activated by pharmacological openers like pinacidil, compared to activation by metabolic inhibition (low intracellular ATP).[8][9] The presence of MgADP appears to enhance the inhibitory effect of this compound, particularly on Kir6.2/SUR1 channels.[1]

Quantitative Pharmacological Data

The following tables summarize the reported inhibitory constants (IC50 and Ki) for this compound against various KATP channel subtypes under different experimental conditions.

Table 1: Inhibitory Potency (IC50) of this compound on KATP Channels

| Channel Subtype | Expression System/Cell Type | Activation Method | Experimental Condition | IC50 (µM) | Reference |

| Kir6.2/SUR2A | Recombinant | Pinacidil | Inside-out patch | 1.02 | [3] |

| Kir6.2/SUR2A | Recombinant | Pinacidil | Whole-cell | 2.08 | [3] |

| Kir6.2/SUR2A | Rat Ventricular Myocytes | Pinacidil | - | 0.36 ± 0.02 | [8] |

| Kir6.2/SUR1 | COSm6 cells | 86Rb+ efflux | Metabolic inhibition | More effective than on SUR2A | [1][2] |

| Kir6.2/SUR1 | Recombinant | Diazoxide | Inside-out patch with MgADP & MgATP | 2.1 ± 0.6 | [1] |

| Kir6.2/SUR2A | Recombinant | Diazoxide | Inside-out patch with MgADP & MgATP | 5.4 ± 0.7 | [1] |

Table 2: Binding Affinity (Ki) of this compound

| Target | Radioligand | Tissue/Cell Type | Ki (nM) | Reference |

| OTR | [125I]OVTA | Hamster Brain | 213.8 | [10] |

| V1aR | [125I]LVA | Hamster Brain | 6.87 | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound's effects on KATP channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the activity of KATP channels in intact cells.

Methodology:

-

Cell Preparation: Isolate primary cells (e.g., mouse atrial or ventricular myocytes) or use a cell line (e.g., COSm6) heterologously expressing the KATP channel subunits of interest.[1][2]

-

Pipette Solution (Internal): Typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.3 with KOH. For studying nucleotide effects, varying concentrations of ATP and ADP are included.[1]

-

Bath Solution (External): Typically contains (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 5 glucose, adjusted to pH 7.4 with KOH.

-

Recording:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a membrane potential of -70 mV.

-

Apply voltage ramps or steps to elicit currents.

-

Activate KATP channels using a pharmacological opener (e.g., 100 µM pinacidil for SUR2A, 300 µM diazoxide for SUR1) or by using an ATP-free pipette solution to induce metabolic stress.[1][2]

-

Apply different concentrations of this compound to the bath solution to determine its inhibitory effect.

-

-

Data Analysis:

-

Measure the amplitude of the KATP current before and after application of this compound.

-

Plot the concentration-response curve and fit with the Hill equation to determine the IC50.

-

Excised Inside-Out Patch-Clamp Electrophysiology

This technique allows for the direct application of nucleotides and drugs to the intracellular face of the channel.

Methodology:

-

Patch Excision: After forming a gigaohm seal in the cell-attached configuration, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

-

Solution Exchange: Use a rapid solution exchange system to apply different concentrations of ATP, ADP, and this compound to the patch.

-

Recording:

-

Record single-channel or macroscopic currents at a fixed membrane potential.

-

Activate channels by applying a low concentration of ATP or by including a channel opener in the bath.

-

-

Data Analysis:

-

Determine the open probability (NPo) of the channel in the presence of different concentrations of this compound.

-

Calculate the percentage of inhibition and determine the IC50.

-

86Rb+ Efflux Assay

This is a functional assay to measure the activity of potassium channels by tracking the efflux of the radioactive tracer 86Rb+.

Methodology:

-

Cell Culture and Transfection: Culture cells (e.g., COSm6) and transfect them with the cDNAs for the desired Kir6.x and SURx subunits.[1][2]

-

Loading with 86Rb+: Incubate the cells with a medium containing 86RbCl for several hours to allow for cellular uptake.

-

Efflux Measurement:

-

Wash the cells with a Rb+-free solution.

-

Induce KATP channel opening through metabolic inhibition (e.g., using oligomycin and 2-deoxy-D-glucose).[1]

-

Collect the supernatant at different time points.

-

Apply various concentrations of this compound to the cells and continue collecting the supernatant.

-

-

Data Analysis:

-

Measure the radioactivity of the collected supernatants and the remaining cell lysate using a liquid scintillation counter.

-

Calculate the rate of 86Rb+ efflux.

-

Determine the inhibitory effect of this compound on the efflux rate and calculate the IC50.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving KATP channels and a general experimental workflow for characterizing an ion channel modulator like this compound.

KATP Channel in Cardiac Ischemia

Caption: Role of KATP channels in cardiac ischemia and the inhibitory action of this compound.

KATP Channel in Insulin Secretion

Caption: this compound's effect on the KATP channel-mediated insulin secretion pathway.

Experimental Workflow for Ion Channel Blocker Characterization

Caption: A generalized workflow for the characterization of a novel ion channel blocker.

Applications in Drug Development and Research

This compound remains a valuable, albeit complex, pharmacological tool. Its use has been instrumental in:

-

Investigating the role of KATP channels in cardiac preconditioning and ischemia-reperfusion injury. [5][8]

-

Elucidating the mechanisms of insulin secretion and the pathophysiology of diabetes. [1][2]

-

Serving as a reference compound in the development of new, more selective KATP channel modulators.

However, researchers must be mindful of its lack of absolute selectivity for SUR2A and its preference for SUR1-containing channels, especially under conditions of metabolic stress.[1][2][8] This is critical for the accurate interpretation of experimental results.

Conclusion

This compound has played a pivotal role in advancing our understanding of KATP channel physiology and pharmacology. While the initial perception of its cardioselectivity has been refined, it continues to be a widely used tool. This guide provides a consolidated resource for researchers, emphasizing the importance of considering its nuanced pharmacological profile, particularly its greater potency on SUR1-containing KATP channels. By carefully designing experiments and interpreting data in light of this updated understanding, this compound will continue to be a valuable asset in the field of ion channel research and drug discovery.

References

- 1. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

- 10. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of HMR 1098: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMR 1098, the sodium salt of HMR 1883, is a novel sulfonylthiourea derivative developed by Hoechst Marion Roussel. It was designed as a cardioselective ATP-sensitive potassium (KATP) channel blocker with the therapeutic goal of preventing life-threatening ventricular arrhythmias arising from myocardial ischemia. During ischemia, the activation of sarcolemmal KATP channels in cardiomyocytes leads to a shortening of the action potential duration (APD), which can promote the development of ventricular fibrillation. This compound was developed to selectively inhibit these cardiac KATP channels without significantly affecting those in pancreatic β-cells, thus avoiding the hypoglycemic effects associated with non-selective KATP channel blockers like glibenclamide. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data. While extensive preclinical data exists, information regarding its chemical synthesis and clinical trial progression is not publicly available, suggesting its development may not have advanced to later clinical stages.

Introduction: The Rationale for a Cardioselective KATP Channel Blocker

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the cellular energetic state to membrane excitability in various tissues, including pancreatic β-cells, cardiac muscle, and smooth muscle.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[2] The subunit composition varies between tissues, conferring distinct pharmacological properties. In pancreatic β-cells, KATP channels are typically composed of Kir6.2 and SUR1 subunits, while in ventricular cardiomyocytes, they are predominantly Kir6.2/SUR2A complexes.[1][2]

During myocardial ischemia, a drop in intracellular ATP levels leads to the opening of sarcolemmal KATP channels. The subsequent potassium efflux shortens the cardiac action potential duration (APD), which is believed to contribute to the genesis of re-entrant arrhythmias and ventricular fibrillation.[3][4] Pharmacological blockade of these channels has been proposed as a therapeutic strategy to prevent these lethal arrhythmias. However, first-generation sulfonylureas, such as glibenclamide, are non-selective and potently block pancreatic KATP channels, leading to insulin release and hypoglycemia, a significant and undesirable side effect in this context.[3] This created a clear rationale for the discovery and development of a cardioselective KATP channel blocker that could prevent ischemia-induced arrhythmias without impacting glucose homeostasis. HMR 1883 and its sodium salt, this compound, were designed to meet this therapeutic need.[3]

Discovery and Chemical Properties

This compound is the sodium salt of HMR 1883, a sulfonylthiourea compound.[5] Its chemical name is sodium (5-chloro-2-methoxybenzoyl)(4-methoxy-3-(N-(methylcarbamothioyl)sulfamoyl)phenethyl)amide.[3] The development of HMR 1883 by Hoechst Marion Roussel was a targeted effort to create a cardioselective KATP channel blocker.[3][4] The aim was to separate the desired anti-arrhythmic effects from the insulin-releasing effects of earlier non-selective agents.[3]

While detailed information on the specific screening and lead optimization process is not available in the public literature, the chemical structure of HMR 1883 represents a distinct class from the traditional sulfonylureas used in diabetes treatment.

Chemical Structure of HMR 1883: 1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl]-3-methylthiourea[5]

Detailed experimental protocols for the chemical synthesis of HMR 1883 or this compound have not been published in peer-reviewed journals.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the activity of ATP-sensitive potassium channels. It binds to the sulfonylurea receptor (SUR) subunit of the channel complex, leading to channel closure and a reduction in potassium efflux.[1] This inhibition is intended to be selective for the cardiac isoform of the KATP channel (Kir6.2/SUR2A).

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action of this compound at the cellular level in a cardiomyocyte during ischemia.

Controversy Regarding SUR Isotype Selectivity

While initially developed as a selective inhibitor of the cardiac KATP channel (Kir6.2/SUR2A), subsequent research has challenged the SUR isotype specificity of this compound. Some studies have shown that this compound can also inhibit Kir6.2/SUR1 channels, which are predominantly found in pancreatic β-cells and atrial myocytes.[2][6] In fact, some evidence suggests that this compound may be a more potent inhibitor of Kir6.2/SUR1 than Kir6.2/SUR2A channels, particularly in the presence of MgADP.[2][6] This finding has significant implications for the interpretation of preclinical studies and the potential clinical utility of the compound.

Preclinical Pharmacology

This compound has been evaluated in a variety of in vitro and in vivo preclinical models to characterize its pharmacological effects.

In Vitro Electrophysiology and Channel Inhibition

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

| Compound | Preparation | KATP Channel Subtype | IC50 / Potency | Reference |

| This compound | Recombinant Kir6.2/SUR2A | Kir6.2/SUR2A | 0.30 ± 0.04 µM (Pinacidil-activated) | |

| This compound | Adult Rat Ventricular Myocytes | Sarcolemmal KATP | 0.36 ± 0.02 µM (Pinacidil-activated) | |

| This compound | Recombinant Kir6.2/SUR1 | Kir6.2/SUR1 | More effective than on Kir6.2/SUR2A in the presence of MgADP and MgATP | [2][6] |

| HMR 1883 | Guinea Pig Papillary Muscle | Sarcolemmal KATP | 0.6 µM (vs. Rilmakalim-induced APD shortening) | [1] |

| HMR 1883 | Guinea Pig Ventricular Myocytes | Sarcolemmal KATP | 0.8 µM (vs. Rilmakalim-induced whole-cell current) | [1] |

| Glibenclamide | Guinea Pig Papillary Muscle | Sarcolemmal KATP | 0.14 µM (vs. Rilmakalim-induced APD shortening) | [1] |

| Glibenclamide | Guinea Pig Ventricular Myocytes | Sarcolemmal KATP | 20 nM (vs. Rilmakalim-induced whole-cell current) | [1] |

Effects on Cardiac Function and Ischemia Models

Table 2: Effects of this compound/HMR 1883 in Animal Models of Myocardial Ischemia

| Model | Species | Compound & Dose | Key Findings | Reference |

| Isolated Perfused Working Heart (Low-flow ischemia) | Rat | This compound (3 µmol/l) | Prevented ischemia-induced QT interval shortening. | |

| Anesthetized Rat (Coronary artery occlusion) | Rat | This compound (10 mg/kg i.v.) | No significant effect on infarct size (72 ± 2% vs. 75 ± 3% in vehicle). | |

| Anesthetized Pig (Coronary artery occlusion) | Pig | HMR 1883 (3 mg/kg i.v.) | Reduced ischemia-induced shortening of monophasic action potential (MAP) by 59%. | [4] |

| Conscious Dog (Healed myocardial infarction) | Dog | HMR 1883 (3.0 mg/kg i.v.) | Prevented ventricular fibrillation in 11 of 13 animals. No significant effect on blood glucose or insulin. | [2] |

| Langendorff-perfused Heart (Phase-2 Myocardial Infarction) | Rabbit | This compound (10 µM) | Prevented sustained ventricular fibrillation in 5 of 9 MI hearts. |

Effects on Pancreatic β-Cells and Glucose Homeostasis

Table 3: Pancreatic and Metabolic Effects of this compound/HMR 1883

| Preparation | Species | Compound | Potency / Effect | Reference |

| Rat Insulinoma Cells (RINm5F) | Rat | HMR 1883 | EC50 for depolarization ≈ 20 µM | [1] |

| Rat Insulinoma Cells (RINm5F) | Rat | Glibenclamide | EC50 for depolarization = 9 nM | [1] |

| Isolated Pancreatic Islets | Mouse | This compound | Increased insulin secretion with an EC50 of 6.3 ± 1.5 µM. | [6] |

| In vivo | Mouse | This compound (3000 µg) | Significantly decreased blood glucose levels. | [6] |

| In vivo | Dog | HMR 1883 (3.0 mg/kg i.v.) | No significant effect on blood glucose or plasma insulin. | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through KATP channels in single cells.

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat, mouse, guinea pig). Alternatively, cell lines (e.g., COSm6, HEK293) are transiently transfected with cDNAs encoding the desired Kir6.x and SURx subunits.

-

Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to allow electrical access to the whole cell. The membrane potential is clamped at a specific voltage, and the resulting currents are recorded.

-

Solutions: The intracellular (pipette) solution typically contains low ATP to promote KATP channel opening. The extracellular (bath) solution mimics physiological conditions.

-

Drug Application: KATP channel openers (e.g., pinacidil, diazoxide) are used to activate the channels, and the inhibitory effect of this compound at various concentrations is then measured to determine the IC50.

Isolated Perfused Heart Models (Langendorff)

This ex vivo model allows for the study of drug effects on the entire heart in a controlled environment.

-

Heart Isolation: The heart is rapidly excised from an anesthetized animal and arrested in ice-cold buffer.

-

Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with a physiological salt solution (e.g., Krebs-Henseleit buffer) at constant pressure or flow. This maintains the viability of the heart tissue.

-

Ischemia Induction: Global or regional ischemia is induced by reducing the perfusion flow or occluding a coronary artery.

-

Measurements: Various parameters can be measured, including electrocardiogram (ECG), monophasic action potentials (MAPs), left ventricular pressure, and coronary flow.

-

Drug Administration: this compound is added to the perfusate to assess its effects on cardiac function during normoxia, ischemia, and reperfusion.

⁸⁶Rb⁺ Efflux Assay

This assay is used to measure the activity of KATP channels in a population of cells.

-

Cell Loading: Cells expressing the KATP channels of interest are incubated with ⁸⁶Rb⁺, a radioactive analog of K⁺, which accumulates inside the cells.

-

Efflux Stimulation: The cells are then treated with metabolic inhibitors or KATP channel openers to activate the channels.

-

Measurement: The amount of ⁸⁶Rb⁺ released from the cells into the supernatant is measured over time using a scintillation counter.

-

Inhibition Assay: The assay is performed in the presence and absence of various concentrations of this compound to quantify its inhibitory effect on ⁸⁶Rb⁺ efflux.

Clinical Development Status

A thorough search of public databases and the scientific literature did not yield any information on clinical trials of this compound or HMR 1883. There is no evidence of Investigational New Drug (IND) filings or published results from Phase I, II, or III studies. The absence of this information suggests that the clinical development of this compound was likely discontinued, possibly due to the findings regarding its lack of SUR isotype specificity, its reduced efficacy under metabolic stress, or other undisclosed reasons.

Conclusion

This compound was developed based on a strong scientific rationale to be a cardioselective KATP channel blocker for the prevention of ischemia-induced ventricular arrhythmias. Preclinical studies demonstrated its efficacy in preventing action potential shortening and ventricular fibrillation in various animal models. However, its initial characterization as a highly selective SUR2A inhibitor has been contested, with evidence suggesting significant activity at SUR1-containing channels, which could lead to effects on insulin secretion. Furthermore, its efficacy appears to be diminished under conditions of metabolic stress, a key feature of the intended therapeutic setting. The lack of publicly available information on its clinical development suggests that this compound did not proceed to become a clinically approved therapeutic agent. Nevertheless, the study of this compound has contributed significantly to the understanding of KATP channel pharmacology and the challenges of developing isotype-selective ion channel modulators.

References

- 1. DE60132798T2 - COMPOSITION OF A SODIUM CHANNEL BLOCKING COMPOUND - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. WO2013130411A1 - Salts of potassium atp channel openers and uses thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Impact of HMR 1098 on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the impact of HMR 1098 on the production of reactive oxygen species (ROS). This compound is recognized as a selective antagonist of the sarcolemmal ATP-sensitive potassium (sarcKATP) channel, a critical component in cellular electrophysiology, particularly in cardiomyocytes. The interplay between KATP channel activity and mitochondrial function, a primary source of cellular ROS, is a pivotal area of research, especially in the context of ischemic preconditioning and cardioprotection. While direct quantitative data on the effect of this compound on ROS production is not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on its mechanism of action, the established relationship between KATP channels and ROS, and the effects of other KATP channel modulators to infer the potential impact of this compound. This document details relevant experimental protocols for investigating these effects and presents key signaling pathways to elucidate the underlying mechanisms.

Core Concepts: this compound, KATP Channels, and Reactive Oxygen Species

This compound is a sulfonylthiourea compound that selectively blocks the SUR2A/Kir6.2 subtype of KATP channels, which are predominantly found in the sarcolemma of cardiac and skeletal muscle cells. Its role as a research tool is primarily to investigate the physiological and pathophysiological functions of these channels.

Reactive Oxygen Species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key ROS include the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). While excessive ROS production leads to oxidative stress and cellular damage, physiological levels of ROS act as critical second messengers in various signaling cascades. In the heart, mitochondria are a major source of ROS, and their production is intricately linked to the metabolic state of the cell.

The relationship between KATP channels and ROS is complex and context-dependent:

-

Mitochondrial KATP (mitoKATP) Channels and ROS: The opening of mitoKATP channels is a key event in cardioprotective mechanisms like ischemic preconditioning. Some studies suggest that mitoKATP opening leads to a modest increase in ROS generation, which then activates protective signaling pathways.[1] Conversely, other research indicates that mitoKATP activation can lead to a decrease in the production of damaging ROS.[2] This duality highlights the complex role of ROS as both signaling molecules and damaging agents.

-

Sarcolemmal KATP (sarcKATP) Channels and ROS: As this compound primarily targets sKATP channels, its effect on ROS is likely indirect. By blocking sKATP channels, this compound alters the cell's membrane potential and ion homeostasis, which can, in turn, influence mitochondrial function and, consequently, ROS production. For instance, during metabolic stress, the opening of sKATP channels is a protective mechanism to preserve ATP. Blocking this with this compound could exacerbate energetic stress, potentially leading to increased mitochondrial ROS.

Data Presentation: Effects of KATP Channel Modulators on ROS Production

Direct quantitative data on this compound's effect on ROS is limited. However, studies using other KATP channel modulators provide insight into the potential effects. The following table summarizes findings from studies on KATP channel openers, which would be expected to have effects opposite to the blocker this compound.

| Compound | Compound Type | Cell/Tissue Type | Effect on ROS | Quantitative Measurement | Citation |

| Diazoxide | KATP Channel Opener | Isoproterenol-treated mouse hearts | Decrease in H₂O₂ | Isoproterenol: ~150 nmol/mg protein; Isoproterenol + Diazoxide: ~100 nmol/mg protein | [2] |

| Diazoxide | KATP Channel Opener | Langendorff-perfused rat hearts | Initial transient increase in H₂O₂, followed by a strong decrease during ischemia and reperfusion | Attenuated oxidant generation during ischemia by ~46% (H₂DCF) and ~40% (DHE) | [3] |

| Pinacidil | KATP Channel Opener | THP-1 cells | Transient increase in ROS | Peak increase in DHE fluorescence at 30 minutes | [4] |

| Diazoxide | KATP Channel Opener | THP-1 cells | Transient increase in ROS | Peak increase in DHE fluorescence at 30 minutes | [4] |

Experimental Protocols

This section outlines a detailed methodology for a key experiment to determine the impact of this compound on ROS production in cardiomyocytes under simulated ischemia-reperfusion.

Measurement of Intracellular ROS in Cardiomyocytes

Objective: To quantify the effect of this compound on superoxide and hydrogen peroxide production in isolated adult rat ventricular myocytes subjected to simulated ischemia-reperfusion (sI/R).

Materials:

-

Isolated adult rat ventricular myocytes

-

This compound (in DMSO)

-

DHE (Dihydroethidium) for superoxide detection

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) for hydrogen peroxide detection

-

Cell culture medium (e.g., M199)

-

Ischemia buffer (glucose-free, hypoxic)

-

Reperfusion buffer (normoxic, glucose-containing)

-

Fluorescence microscope or plate reader

Methodology:

-

Cell Preparation:

-

Isolate adult rat ventricular myocytes using a standard enzymatic digestion protocol.

-

Plate the myocytes on laminin-coated dishes or coverslips.

-

Allow cells to adhere for 2-4 hours in culture medium.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-incubate a subset of myocytes with the desired concentration of this compound (e.g., 10 µM) for 30 minutes prior to sI/R.

-

Include a vehicle control group (DMSO).

-

-

Simulated Ischemia-Reperfusion (sI/R):

-

Ischemia: Replace the culture medium with hypoxic, glucose-free ischemia buffer and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 30-60 minutes).

-

Reperfusion: Replace the ischemia buffer with normoxic reperfusion buffer and return the cells to a standard incubator for a specified duration (e.g., 60-120 minutes).

-

-

ROS Detection:

-

For Superoxide (DHE):

-

At the end of the reperfusion period, load the cells with DHE (e.g., 5 µM) in a balanced salt solution for 30 minutes at 37°C, protected from light.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope (Ex/Em: ~518/605 nm) or a plate reader.

-

-

For Hydrogen Peroxide (H₂DCFDA):

-

Towards the end of the reperfusion period, load the cells with H₂DCFDA (e.g., 10 µM) for 30 minutes at 37°C, protected from light.

-

Wash the cells to remove the probe.

-

Measure the fluorescence intensity (Ex/Em: ~495/529 nm).

-

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity per cell or per well.

-

Normalize the data to the control group (no sI/R, no this compound).

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of any changes in ROS production in the this compound-treated group compared to the vehicle control group under both normoxic and sI/R conditions.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes discussed in this guide.

Caption: this compound's indirect impact on ROS production.

Caption: Experimental workflow for assessing this compound's effect on ROS.

Conclusion

This compound, as a selective sarcKATP channel blocker, is a valuable tool for dissecting the roles of these channels in cellular physiology. Its impact on reactive oxygen species production is likely an indirect consequence of its primary action on the sarcolemmal membrane potential and cellular ion homeostasis, which in turn affects mitochondrial function. The current body of evidence, largely derived from studies on KATP channel openers, suggests that modulation of these channels can significantly alter ROS levels, particularly under conditions of metabolic stress such as ischemia-reperfusion.

The provided experimental protocol offers a robust framework for directly investigating the quantitative effects of this compound on ROS production. Such studies are crucial to fully elucidate the intricate signaling network connecting sarcolemmal electrical activity with mitochondrial metabolic and redox signaling. A clearer understanding of this relationship will be vital for the development of novel therapeutic strategies targeting these pathways in cardiovascular and other diseases. Further research is imperative to generate direct quantitative data and to explore the therapeutic potential of modulating sKATP channels in conditions associated with oxidative stress.

References

- 1. Mitochondrial reactive oxygen species: which ROS signals cardioprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diazoxide prevents reactive oxygen species and mitochondrial damage, leading to anti-hypertrophic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of diazoxide on flavoprotein oxidation and reactive oxygen species generation during ischemia-reperfusion: a study on Langendorff-perfused rat hearts using optic fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of HMR 1098 with Mitochondrial Respiration, Focusing on Downstream Effects on Respiratory Chain Complex I

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the current scientific understanding of the interaction between the sulfonylthiourea compound HMR 1098 and mitochondrial respiratory function. Contrary to a direct inhibitory or modulatory effect on respiratory chain complex I, the primary mechanism of this compound involves the blockade of ATP-sensitive potassium (KATP) channels located in both the sarcolemma and the inner mitochondrial membrane. By inhibiting mitochondrial KATP (mitoKATP) channels, this compound indirectly influences the activity of the entire electron transport chain, including complex I, primarily by preventing mitochondrial uncoupling. This guide provides a comprehensive overview of the signaling pathways, quantitative effects, and detailed experimental protocols relevant to the study of this compound's impact on mitochondrial bioenergetics.

Core Mechanism of Action: Indirect Modulation of Complex I via KATP Channel Blockade

Current research indicates that this compound does not directly bind to or inhibit respiratory chain complex I. Instead, its effects on mitochondrial respiration are a downstream consequence of its well-established role as a potent blocker of ATP-sensitive potassium (KATP) channels. Specifically, this compound has been shown to inhibit both sarcolemmal KATP (sKATP) and mitochondrial KATP (mitoKATP) channels.[1]

The opening of mitoKATP channels leads to an influx of K+ into the mitochondrial matrix, which can cause mitochondrial swelling and a dissipation of the mitochondrial membrane potential (ΔΨm). This dissipation, or uncoupling, disrupts the proton motive force that drives ATP synthesis via oxidative phosphorylation. By blocking these channels, this compound prevents this uncoupling, thereby stabilizing mitochondrial function and indirectly maintaining the operational integrity of the respiratory chain complexes, including complex I.

Signaling Pathway from KATP Channel Blockade to Respiratory Chain Effects

The following diagram illustrates the signaling cascade initiated by the administration of a KATP channel opener and the subsequent intervention with this compound.

Quantitative Data on the Effects of this compound on Mitochondrial Parameters

The following tables summarize the quantitative effects of this compound as reported in the literature. These data highlight the compound's ability to counteract the detrimental effects of KATP channel openers on mitochondrial and cellular bioenergetics.

Table 1: Effects of this compound on Cellular Bioenergetics in the Presence of a KATP Channel Opener (P-1075)

| Parameter | Condition | Effect of P-1075 (5 µM) | Effect of this compound (5 and 30 µM) + P-1075 | Reference |

| Phosphocreatine and ATP | Langendorff-perfused rat hearts | 40% depletion | Prevention of depletion | [1] |

| Venous Oxygen | Langendorff-perfused rat hearts | Two-fold decrease | Prevention of decrease | [1] |

| Cytochrome c oxidase redox state | Langendorff-perfused rat hearts | Reduction | Prevention of reduction | [1] |

Table 2: Pharmacological Profile of this compound on KATP Channels

| Channel Type | Activator | This compound Concentration | Effect | Reference |

| Sarcolemmal KATP | Metabolic Inhibition | 30 µmol/L | Inhibition of current | [2] |